molecular formula C12H17N3O B1452196 3-(1,4-Diazepane-1-carbonyl)aniline CAS No. 1153292-59-1

3-(1,4-Diazepane-1-carbonyl)aniline

Cat. No. B1452196
CAS RN: 1153292-59-1
M. Wt: 219.28 g/mol
InChI Key: YYKQAQJVSHGVHA-UHFFFAOYSA-N
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Description

“3-(1,4-Diazepane-1-carbonyl)aniline”, also known as DAC, is an organic compound with the chemical formula C12H17N3O . The DAC molecule has a unique seven-membered ring that contains an amide group and an aniline moiety.


Molecular Structure Analysis

The molecular structure of “3-(1,4-Diazepane-1-carbonyl)aniline” consists of a seven-membered ring that contains an amide group and an aniline moiety. The molecular weight is 219.28 g/mol .


Physical And Chemical Properties Analysis

“3-(1,4-Diazepane-1-carbonyl)aniline” is a powder at room temperature . The InChI code is 1S/C12H17N3O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,13H2 .

Scientific Research Applications

Stereoselective Synthesis of 1,4-Diazepane Derivatives

A notable application of 1,4-diazepane derivatives, which are structurally related to 3-(1,4-Diazepane-1-carbonyl)aniline, is in the field of organic synthesis. Sotoca et al. (2009) described a multicomponent reaction for the direct stereoselective synthesis of 1,4-diazepane derivatives. This process involved the use of 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes, emphasizing the efficiency and user-friendliness of this solvent- and catalyst-free procedure (Sotoca et al., 2009).

Synthesis of Diazepane or Diazocane Systems

Banfi et al. (2007) explored a two-step approach to synthesize diazepane or diazocane systems. This process combined a Ugi multicomponent reaction with an intramolecular SN2 reaction. The research resulted in the efficient production of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, showcasing the potential for creating diverse diazepane-based structures (Banfi et al., 2007).

Synthesis of Rho–Kinase Inhibitor Intermediate

Gomi et al. (2012) developed a practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a key intermediate of the Rho–kinase inhibitor K-115. This study demonstrated the importance of 1,4-diazepane derivatives in pharmaceutical synthesis, particularly for large-scale production (Gomi et al., 2012).

Mimicry of γ-Turns in Peptides

In 2015, Doerr and Lubell investigated diazepinone analogues as γ-turn mimics. They synthesized various 1,4-benzodiazepin-2-ones and pyrrolo[1,2-d][1,4]benzodiazepin-6-ones from 1-(2-aminophenyl)pent-4-en-1-one. This research highlights the application of diazepane derivatives in mimicking structural features of peptides, which could have implications in drug design (Doerr & Lubell, 2015).

Multicomponent Synthesis of Unique Diazepines

Kysil et al. (2009) developed an isocyanide-based multicomponent reaction for the efficient synthesis of 1,4-diazepine-2-amines. This research shows the versatility and adaptability of 1,4-diazepane derivatives in organic synthesis, particularly for creating unique diazepine structures (Kysil et al., 2009).

properties

IUPAC Name

(3-aminophenyl)-(1,4-diazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKQAQJVSHGVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,4-Diazepane-1-carbonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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